Adipoyl-d8 chloride

Overview

Description

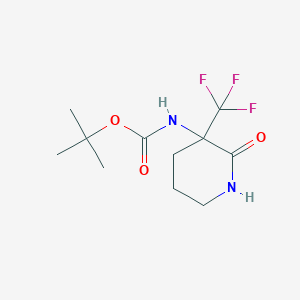

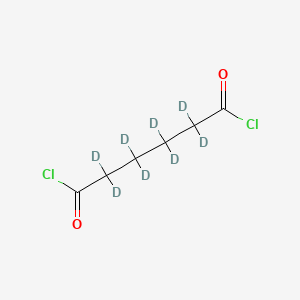

Adipoyl-d8 chloride, also known as hexanedioyl-d8 chloride, is a deuterated version of adipoyl chloride. Adipoyl chloride is a colorless liquid that reacts with water to produce adipic acid . It is used in the production of nylon by reacting with hexamethylene diamine . It is also used in the preparation of biphenyl end-capped liquid crystals and in the synthesis of chiral polymer for membrane applications .

Synthesis Analysis

Adipoyl-d8 chloride can be prepared by various methods, including deuterating adipoyl chloride with deuterium oxide or deuterium gas. Adipoyl chloride can also be synthesized from adipic acid, which is obtained from cyclohexane via a two-step oxidation process. Adipic acid is converted to adipoyl chloride by reaction with thionyl chloride .

Molecular Structure Analysis

The molecular formula of adipoyl-d8 chloride is C6H8Cl2O2 . The structure of adipoyl-d8 chloride can be determined by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). NMR spectroscopy is especially useful for characterizing the position of deuterium atoms in labeled compounds .

Chemical Reactions Analysis

Adipoyl-d8 chloride is a colorless liquid that reacts with water to give adipic acid . It is used in the production of nylon by reacting with hexamethylene diamine . It is also used in the preparation of biphenyl end-capped liquid crystals and in the synthesis of chiral polymer for membrane applications .

Physical And Chemical Properties Analysis

Adipoyl-d8 chloride is a colorless, lachrymatory, and hygroscopic liquid. It has a melting point of -22 °C and a boiling point of 268 °C . Adipoyl-d8 chloride is soluble in common organic solvents such as benzene, chloroform, and ether.

Scientific Research Applications

Material Science Applications

The compound’s unique properties make it suitable for developing new materials with specific characteristics. It is used in creating fibers, textiles, carpets, and engineering plastics, which require robust and durable polymers .

Biomedical Research

In biomedical research, Adipoyl-d8 chloride is used to create biocompatible and biodegradable polymers. These polymers are then employed in drug delivery systems, tissue engineering, reverse osmosis membranes, thin films, and medical implants, showcasing the compound’s potential in advancing medical technologies .

Safety And Hazards

Adipoyl-d8 chloride is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . Containers of adipoyl-d8 chloride can burst violently or explode when heated, due to excessive pressure build-up .

properties

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584365 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adipoyl-d8 chloride | |

CAS RN |

284487-62-3 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284487-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.